3-Phenylcyclobutan-1-amine

Vue d'ensemble

Description

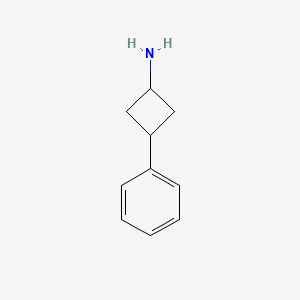

3-Phenylcyclobutan-1-amine is an organic compound with the molecular formula C10H13N. It is a cyclobutane derivative where a phenyl group is attached to the third carbon of the cyclobutane ring, and an amine group is attached to the first carbon.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylcyclobutan-1-amine typically involves the following steps:

Cyclobutanone Formation: The initial step involves the formation of cyclobutanone from a suitable precursor.

Phenylation: The cyclobutanone is then subjected to a phenylation reaction to introduce the phenyl group at the third carbon position.

Amination: Finally, the phenylated cyclobutanone undergoes amination to introduce the amine group at the first carbon position.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts and controlled reaction environments to facilitate the phenylation and amination steps efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Phenylcyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce secondary or tertiary amines .

Applications De Recherche Scientifique

Chemistry

3-Phenylcyclobutan-1-amine serves as a building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Can be reduced to yield different amine derivatives.

- Substitution Reactions : The amine group can undergo nucleophilic substitution with electrophiles.

These reactions make it valuable for synthesizing more complex organic molecules.

Biology

The biological activities of this compound are of significant interest. Studies suggest that it may interact with neurotransmitter systems, particularly serotonin and norepinephrine transporters. This interaction implies potential applications in treating mood disorders.

Antidepressant Effects

Research indicates that compounds related to this compound exhibit antidepressant properties through mechanisms such as serotonin reuptake inhibition.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Below is a summary of the anticancer activity:

| Cell Line | IC50 (μM) | CC50 (μM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 1.6 | >100 | Apoptosis induction; G2/M arrest |

| HepG-2 | 1.05 | >100 | Apoptosis induction; caspase activation |

| HCT-116 | 1.46 | >100 | Cell cycle arrest; Bax upregulation |

These findings indicate that the compound may induce apoptosis and disrupt the cell cycle in cancer cells.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest a favorable safety profile, with higher cytotoxicity against tumor cells compared to normal cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Study on MCF-7 Cells

This study demonstrated that treatment with this compound led to significant reductions in cell viability, supporting its potential as an anticancer agent.

Combination Therapy

Research into combination therapies involving this compound has shown enhanced efficacy when used alongside established chemotherapeutic agents, indicating a possible synergistic effect.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows it to be incorporated into various formulations for industrial use.

Mécanisme D'action

The primary mechanism of action of 3-Phenylcyclobutan-1-amine involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can enhance cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

Comparaison Avec Des Composés Similaires

1-Phenylcyclobutanamine: Similar in structure but differs in the position of the phenyl group.

Cyclobutanamine Derivatives: Various derivatives with different substituents on the cyclobutane ring.

Uniqueness: 3-Phenylcyclobutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase sets it apart from other cyclobutanamine derivatives, making it a valuable compound in medicinal chemistry .

Activité Biologique

3-Phenylcyclobutan-1-amine is a cyclic amine that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interaction with molecular targets, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : CHN

Molecular Weight : Approximately 149.22 g/mol

CAS Number : 522961

The compound features a cyclobutane ring substituted with a phenyl group and an amine functional group, which influences its reactivity and biological interactions.

This compound interacts with various biological targets, primarily through:

- Receptor Binding : The compound can bind to neurotransmitter receptors, influencing signaling pathways. Preliminary studies suggest possible interactions with serotonin receptors, which are crucial for mood regulation and other physiological processes.

- Enzyme Modulation : It may modulate enzyme activities by forming hydrogen bonds or ionic interactions at active sites, affecting metabolic pathways .

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological potential.

Binding Affinity Studies

Research indicates that this compound exhibits varying degrees of binding affinity for different receptors. For example, it has been studied for its potential effects on the central nervous system (CNS) through interactions with serotonin and dopamine receptors .

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| Serotonin Receptors | Varies by subtype | Potential mood modulation |

| Dopamine Receptors | Varies by subtype | Influence on reward pathways |

Case Studies

-

Pharmacological Evaluation :

A study evaluated the effects of this compound on animal models to assess its impact on anxiety-like behaviors. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential therapeutic applications in anxiety disorders . -

Synthesis and Activity Correlation :

Research involving the synthesis of derivatives of this compound revealed that modifications to the phenyl group substantially altered binding affinities and biological activities. This highlights the importance of structural variations in optimizing pharmacological properties .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-Methyl-3-phenylcyclobutan-1-amine | Methyl group on nitrogen | Increased binding affinity |

| 3-Methylcyclobutanamine | Lacks phenyl group | Different reactivity profiles |

| 3-Pyridylcyclobutanamine | Pyridine ring instead of phenyl | Altered interaction with CNS receptors |

Propriétés

IUPAC Name |

3-phenylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXKVDLXKYYYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.